molecular formula C11H10N2OS B5593412 3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one CAS No. 16024-90-1

3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one

Cat. No.: B5593412
CAS No.: 16024-90-1
M. Wt: 218.28 g/mol
InChI Key: ZEXFEYMKWROHDN-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one is a heterocyclic compound with the molecular formula C11H10N2OS. It belongs to the class of quinazolines and is characterized by a fused thiazine and quinazoline ring system

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one” are not specified in the search results . For safety information and handling precautions, it’s best to refer to the compound’s MSDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinazoline-4(3H)-thione with alkylating agents such as 4-bromobut-1-ene or cinnamyl chloride . The reaction conditions often include the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-1,4-dihydrofuro[3,4-b]quinolin-9(3H)-one
  • 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
  • 3-phenyl-3,4-dihydro-2H-(1,3)thiazolo(3,2-a)(1,3,5)triazine-6(7H)-one

Uniqueness

3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one is unique due to its fused thiazine and quinazoline ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-10-8-4-1-2-5-9(8)12-11-13(10)6-3-7-15-11/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXFEYMKWROHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351269
Record name AC1LEZSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-90-1
Record name 3,4-Dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1LEZSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one

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